Cas no 1449669-90-2 (tert-butyl 3-propanamidoazetidine-1-carboxylate)
tert-butyl 3-propanamidoazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(propionamido)azetidine-1-carboxylate
- tert-butyl 3-propanamidoazetidine-1-carboxylate
- ZNFRYCYZXHGNPN-UHFFFAOYSA-N
- 3-Propionylamino-azetidine-1-carboxylic acid tert-butyl ester
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- Inchi: 1S/C11H20N2O3/c1-5-9(14)12-8-6-13(7-8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)
- InChI Key: ZNFRYCYZXHGNPN-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC(C1)NC(CC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 277
- Topological Polar Surface Area: 58.6
tert-butyl 3-propanamidoazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B490713-5mg |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B490713-10mg |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B490713-50mg |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-132366-0.05g |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 95% | 0.05g |
$229.0 | 2023-02-15 | |
| Enamine | EN300-132366-0.1g |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 95% | 0.1g |
$342.0 | 2023-02-15 | |
| Enamine | EN300-132366-0.25g |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 95% | 0.25g |
$487.0 | 2023-02-15 | |
| Enamine | EN300-132366-0.5g |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 95% | 0.5g |
$768.0 | 2023-02-15 | |
| Enamine | EN300-132366-1.0g |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-132366-2.5g |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 95% | 2.5g |
$1931.0 | 2023-02-15 | |
| Enamine | EN300-132366-5.0g |
tert-butyl 3-propanamidoazetidine-1-carboxylate |
1449669-90-2 | 95% | 5.0g |
$2858.0 | 2023-02-15 |
tert-butyl 3-propanamidoazetidine-1-carboxylate Suppliers
tert-butyl 3-propanamidoazetidine-1-carboxylate Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on tert-butyl 3-propanamidoazetidine-1-carboxylate
Comprehensive Guide to tert-butyl 3-propanamidoazetidine-1-carboxylate (CAS No. 1449669-90-2): Properties, Applications, and Market Insights
tert-butyl 3-propanamidoazetidine-1-carboxylate (CAS No. 1449669-90-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a unique azetidine ring structure, which is increasingly sought after in drug discovery due to its conformational rigidity and bioisosteric potential. The tert-butyl carbamate (Boc) protecting group enhances its stability, making it a valuable intermediate in multi-step synthetic routes.
In recent years, the demand for azetidine derivatives like tert-butyl 3-propanamidoazetidine-1-carboxylate has surged, driven by their applications in developing kinase inhibitors and GPCR-targeted therapeutics. Researchers frequently search for "Boc-protected azetidine synthesis" or "1449669-90-2 supplier," reflecting its growing importance in medicinal chemistry. The compound's molecular weight (228.29 g/mol) and purity (>97% HPLC) make it ideal for preclinical studies.
The synthesis of tert-butyl 3-propanamidoazetidine-1-carboxylate typically involves acylation of 3-aminoazetidine followed by Boc protection. Its crystalline form (melting point 89-92°C) ensures reproducibility in laboratory settings. Analytical techniques like NMR spectroscopy (¹H NMR: δ 1.44 (s, 9H), 2.35 (t, 2H), 3.60-3.75 (m, 4H), 4.25 (quin, 1H), 6.15 (br s, 1H)) and mass spectrometry (m/z 229.2 [M+H]⁺) are commonly used for characterization.
Key applications include: 1) Building block for protease inhibitors in antiviral drug development, 2) Intermediate for covalent protein degraders (PROTACs), and 3) Chiral auxiliary in asymmetric synthesis. The compound's logP value (1.2±0.3) suggests favorable membrane permeability, explaining its popularity in CNS drug discovery projects.
Market trends show a 22% annual growth (2021-2025) for azetidine-based intermediates, with 1449669-90-2 being frequently stocked by catalog suppliers like Sigma-Aldrich and TCI. Price fluctuations (currently $380-$450/g) correlate with raw material availability of 1-Boc-3-aminoazetidine. Regulatory compliance follows REACH and FDA GMP guidelines for research-grade materials.
Storage recommendations include maintaining tert-butyl 3-propanamidoazetidine-1-carboxylate under inert atmosphere at -20°C to prevent Boc group cleavage. Stability studies indicate >24 months shelf life when protected from moisture. Solubility data (DMSO: >50 mg/mL; water: <0.1 mg/mL) guide formulation strategies for biological assays.
Emerging research explores its use in DNA-encoded library (DEL) platforms and fluorogenic probe development. Patent analysis reveals 18 recent applications (2020-2023) referencing this compound, particularly in BTK inhibitor formulations. These developments align with industry searches for "small molecule azetidine scaffolds" and "CAS 1449669-90-2 solubility."
Quality control protocols for tert-butyl 3-propanamidoazetidine-1-carboxylate emphasize residual solvent analysis (<0.5% DMF) and chiral purity verification (≥99% ee by chiral HPLC). Comparative studies with similar N-Boc heterocycles demonstrate superior metabolic stability in hepatic microsome assays.
For laboratory handling, standard PPE requirements (gloves, goggles) apply despite its low acute toxicity (LD50 >2000 mg/kg oral, rat). Environmental fate studies show rapid biodegradation (82% in 28 days, OECD 301B), addressing sustainability concerns in "green chemistry" applications.
Future prospects include potential use in mRNA vaccine adjuvant systems and bioorthogonal chemistry, as suggested by recent computational docking studies. The compound's hydrogen bond acceptor count (3) and rotatable bonds (5) make it a versatile candidate for fragment-based drug design.
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